Sodium 3-chloro-2,4-difluorobenzoate
Description
Contextualization within Organofluorine and Organochlorine Chemistry Disciplines
Sodium 3-chloro-2,4-difluorobenzoate is a quintessential example of a polyhalogenated aromatic compound, placing it at the intersection of organofluorine and organochlorine chemistry. The presence of both chlorine and fluorine atoms on the aromatic ring imparts a unique set of properties. Organofluorine compounds are noted for the strong carbon-fluorine bond, which can enhance metabolic stability and alter the electronic properties of a molecule. nih.gov Similarly, the carbon-chlorine bond is a key functional group in organic synthesis, serving as a versatile handle for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. nih.gov
The aryl halide functional group is of prime importance in organic synthesis, particularly as a precursor in metal-mediated cross-coupling reactions that provide access to diverse aromatic scaffolds. nih.gov The presence of multiple halogen atoms, as in 3-chloro-2,4-difluorobenzoic acid, makes the compound a valuable and reactive intermediate for building more complex molecular architectures. chemimpex.com
Significance of Benzoate (B1203000) Derivatives as Fundamental Building Blocks in Advanced Chemical Research
Benzoic acid and its derivatives are cornerstone building blocks in organic synthesis. researchgate.netpreprints.org The carboxylate group provides a reactive site for a multitude of chemical transformations, including esterification, amidation, and reduction. The aromatic ring itself can undergo various substitution reactions.
Halogenated benzoic acid derivatives, in particular, have been employed in on-surface synthesis to create dimers and linear or zigzag molecular rows. researchgate.net This demonstrates their utility in materials science and the construction of nanostructures. The benzoate scaffold is integral to the synthesis of a wide variety of bioactive molecules and is a common feature in many pharmaceutical compounds. preprints.org
Overview of Research Trajectories for Multifunctional Halogenated Aromatic Carboxylates
Research involving multifunctional halogenated aromatic carboxylates, such as 3-chloro-2,4-difluorobenzoic acid and its corresponding sodium salt, is directed toward several key areas. A primary focus is their application as key intermediates in the synthesis of high-value chemical products. For instance, 3-chloro-2,4-difluorobenzoic acid is a precursor for creating certain antimicrobial 3-quinolinecarboxylic acid drugs. semanticscholar.orgresearchgate.net
Furthermore, these compounds are utilized in the development of agricultural chemicals, including herbicides and fungicides, where the specific halogenation pattern is crucial for biological activity. chemimpex.com In material science, their structural features are exploited to create advanced polymers and coatings with enhanced chemical resistance and durability. chemimpex.com The development of novel and more efficient synthetic routes to these polyfunctionalized aromatic carboxylic acids, for example, through direct C-H carboxylation, remains an active area of investigation. researchgate.net
Chemical and Physical Properties
The properties of this compound are intrinsically linked to its parent acid, 3-chloro-2,4-difluorobenzoic acid.
Table 1: Physicochemical Properties of 3-chloro-2,4-difluorobenzoic acid
| Property | Value |
|---|---|
| Molecular Formula | C₇H₃ClF₂O₂ |
| Molecular Weight | 192.55 g/mol sigmaaldrich.comnih.gov |
| Appearance | Solid sigmaaldrich.com |
| Topological Polar Surface Area | 37.3 Ų nih.gov |
| Rotatable Bond Count | 1 ambeed.com |
| Hydrogen Bond Donor Count | 1 ambeed.com |
| Hydrogen Bond Acceptor Count | 4 ambeed.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;3-chloro-2,4-difluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O2.Na/c8-5-4(9)2-1-3(6(5)10)7(11)12;/h1-2H,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYLPXHFZPIGEE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)[O-])F)Cl)F.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1396762-34-7 | |
| Record name | Sodium 3-chloro-2,4-difluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations for Sodium 3 Chloro 2,4 Difluorobenzoate
Precursor Synthesis: Strategic Routes to 3-chloro-2,4-difluorobenzoic Acid
The synthesis of the direct precursor, 3-chloro-2,4-difluorobenzoic acid, is a critical first step that leverages advanced organic chemistry techniques to ensure the correct arrangement of halogen substituents on the aromatic ring. chemimpex.com This compound serves as a valuable building block in the development of various pharmaceuticals and agrochemicals. chemimpex.com
Directed Ortho Metalation Approaches for Selective Functionalization of Fluorinated Aromatic Systems
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.org This technique utilizes a directing metalation group (DMG) on the aromatic ring, which complexes with an organolithium reagent, typically n-butyllithium or sec-butyllithium. wikipedia.orgunblog.frbaranlab.org This complexation facilitates the deprotonation of the nearest (ortho) carbon atom, creating a highly reactive aryllithium intermediate. wikipedia.orgbaranlab.org
In a synthetic route analogous to those for similar halogenated benzoic acids, a difluorochlorobenzene derivative can be used as a starting material. researchgate.net The process involves treating the starting material with a strong lithium base, such as sec-butyllithium, at low temperatures (e.g., -75°C) in a solvent like tetrahydrofuran (B95107) (THF). researchgate.net The resulting aryllithium species is then quenched with an electrophile. To introduce the carboxylic acid moiety, solid carbon dioxide (dry ice) is used as the electrophile, which upon acidic workup, yields the desired 3-chloro-2,4-difluorobenzoic acid. researchgate.net The existing substituents on the ring guide the lithiation to the specific ortho position, ensuring high regioselectivity. unblog.fruwindsor.ca
Regioselective Halogenation and Introduction of Fluorine and Chlorine Substituents on Benzoic Acid Scaffolds
Achieving the precise 3-chloro-2,4-difluoro substitution pattern on a benzoic acid scaffold requires careful control of regioselectivity during halogenation reactions. acs.org Synthetic strategies often begin with commercially available, partially halogenated precursors. researchgate.netresearchgate.net For instance, a synthesis could start from a difluorobenzoic acid and introduce the chlorine atom at the desired position. The directing effects of the existing fluorine atoms and the carboxyl group are crucial in guiding the incoming chlorine substituent.
Alternative multi-step sequences can also be employed, involving nitration, reduction of the nitro group to an amine, diazotization, and subsequent Sandmeyer-type reactions to introduce the chloro or fluoro groups in a controlled manner. researchgate.netresearchgate.net The choice of halogenating agents, such as N-halosuccinimides or molecular halogens, along with specific catalysts and reaction conditions, allows for the selective functionalization of the aromatic ring. acs.orgnih.gov
Below is a table detailing some physical and chemical properties of the precursor acid.
| Property | Value |
| Molecular Formula | C₇H₃ClF₂O₂ |
| Molecular Weight | 192.55 g/mol nih.govsigmaaldrich.com |
| Melting Point | -34°C (lit.) echemi.com |
| Boiling Point | 115°C / 0.3 mmHg (lit.) echemi.com |
| Density | 1.573 g/cm³ echemi.com |
| Flash Point | 82°C (lit.) echemi.com |
Emerging Green Chemistry Principles and Sustainable Synthetic Approaches in Halogenated Benzoate (B1203000) Production
The principles of green chemistry are increasingly being applied to the synthesis of halogenated aromatic compounds to minimize environmental impact. ajrconline.org These principles advocate for the use of less hazardous reagents, environmentally benign solvents like water and ethanol (B145695), and the development of energy-efficient processes. nih.govnih.gov
For halogenation steps, greener methods are being explored, such as using sodium chloride ("table salt") as a source for "electrophilic chlorine" in an ethanol solvent, which avoids the use of more toxic halogenating agents. nih.gov Furthermore, the final step of forming the sodium salt can be made more sustainable through mechanochemistry. rsc.org This solvent-free approach involves grinding the carboxylic acid with a sodium base, reducing waste and energy consumption compared to traditional solution-based methods. rsc.orgwjpmr.com Another emerging area is the use of biocatalysis, where microorganisms or isolated enzymes are used to perform specific chemical transformations on halogenated compounds, offering a highly selective and environmentally friendly alternative to conventional chemical processes. arizona.edunih.govnih.gov
Carboxylate Salt Formation and Crystallization Processes for Sodium 3-chloro-2,4-difluorobenzoate
The conversion of 3-chloro-2,4-difluorobenzoic acid to its sodium salt is a straightforward acid-base neutralization reaction. The carboxylic acid is treated with a suitable sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃), typically in an aqueous solution. orgsyn.org
Following the neutralization, the isolation and purification of this compound are achieved through crystallization. nih.gov This process generally involves creating a supersaturated solution of the salt and then inducing the formation of solid crystals. Common methods to achieve this include cooling the solution, evaporating the solvent, or adding an "anti-solvent" that reduces the solubility of the salt. whiterose.ac.uk The quality and purity of the resulting crystals are influenced by several factors, including the choice of solvent, the rate of cooling, and the presence of any impurities from the preceding synthetic steps. nih.govacs.org Careful control over these parameters is essential for obtaining a high-purity final product. nih.gov
Derivatization Strategies and Reactivity Profiles of this compound
The chemical structure of this compound, featuring multiple halogen substituents, makes it a valuable substrate for further chemical modification, particularly through cross-coupling reactions.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura) of Halogenated Benzoate Derivatives
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds. cardiff.ac.uk This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with a halide in the presence of a palladium catalyst and a base. nih.gov
For a derivative of 3-chloro-2,4-difluorobenzoic acid (often the methyl ester is used to improve solubility in organic solvents), the Suzuki-Miyaura reaction offers a pathway for selective derivatization. uni.lu The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl >> F. This predictable reactivity hierarchy means that the carbon-chlorine (C-Cl) bond is significantly more reactive than the carbon-fluorine (C-F) bonds. researchgate.net
Consequently, when a 3-chloro-2,4-difluorobenzoate derivative is subjected to Suzuki-Miyaura conditions, the reaction will occur selectively at the C-Cl bond. nih.gov This allows for the targeted replacement of the chlorine atom with a new aryl or alkyl group from the boronic acid, while the two fluorine atoms remain untouched on the aromatic ring. This regioselectivity makes the reaction a highly effective tool for synthesizing complex, highly functionalized aromatic molecules from the this compound scaffold. researchgate.net
The table below outlines typical conditions for such a reaction.
| Component | Example | Purpose |
| Aryl Halide | Methyl 3-chloro-2,4-difluorobenzoate | Substrate |
| Boronic Acid | Phenylboronic acid | Coupling partner |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ | Facilitates C-C bond formation |
| Base | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Activates the boronic acid |
| Solvent | Toluene, Dioxane, or DMF/Water | Reaction medium |
Oxidative and Reductive Transformations of the Aromatic Core and Carboxylic Acid Moiety
The aromatic core and the carboxylic acid group of 3-chloro-2,4-difluorobenzoic acid, the precursor to the sodium salt, can undergo various oxidative and reductive transformations. These reactions are crucial for introducing new functional groups and modifying the electronic properties of the molecule.
A significant transformation of the aromatic core involves nitration. The nitration of 2,4-difluoro-3-chlorobenzoic acid is a key step in the synthesis of more complex derivatives. researchgate.netresearchgate.net This electrophilic aromatic substitution typically introduces a nitro group (-NO₂) onto the benzene (B151609) ring. The position of nitration is directed by the existing substituents.
Following nitration, the nitro group can be reduced to an amino group (-NH₂). This reduction is a pivotal step in the synthesis of various useful intermediates. researchgate.net For instance, the hydrogenation of ethyl 5-nitro-3-chloro-2,4-difluorobenzoate, catalyzed by palladium on carbon (Pd/C), yields ethyl 5-amino-3-chloro-2,4-difluorobenzoate in high yield. researchgate.net This amino derivative can then undergo further reactions, such as diazotization, to introduce other functionalities. researchgate.netresearchgate.net
The carboxylic acid moiety itself can also be subject to transformations, although direct oxidation or reduction of the carboxylate is less common than transformations of substituents on the aromatic ring. However, the carboxylic acid can be converted to an ester prior to other transformations, as seen in the esterification step that often precedes nitration to protect the carboxylic acid group and improve solubility in organic solvents. researchgate.net
| Transformation | Reactant | Reagents and Conditions | Product | Yield | Reference |
| Nitration | 2,4-difluoro-3-chlorobenzoic acid | Concentrated H₂SO₄, HNO₃ | 3-chloro-2,4-difluoro-5-nitrobenzoic acid | - | researchgate.net |
| Reduction of Nitro Group | Ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate | Pd/C, H₂ | Ethyl 5-amino-3-chloro-2,4-difluorobenzoate | 97.0% | researchgate.net |
| Diazotization and Hydrolysis | Ethyl 5-amino-3-chloro-2,4-difluorobenzoate | NaNO₂, H₃PO₂/H₂O | 3-chloro-2,4-difluoro-5-hydroxybenzoic acid | 90% | researchgate.net |
Nucleophilic Aromatic Substitution Pathways on Difluorinated Systems
The electron-withdrawing nature of the fluorine and chlorine atoms, as well as the carboxylic acid group, activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org In these reactions, a nucleophile replaces one of the substituents on the aromatic ring, typically a halogen.
The SNAr mechanism generally proceeds via a two-step addition-elimination pathway. libretexts.orgnih.gov The nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org Subsequently, the leaving group is expelled, restoring the aromaticity of the ring. The presence of electron-withdrawing groups, such as nitro groups or additional halogens, in the ortho and para positions to the leaving group can significantly enhance the reaction rate by stabilizing the Meisenheimer intermediate. libretexts.orglibretexts.org
In the context of difluorinated systems like 3-chloro-2,4-difluorobenzoate, the fluorine atoms are generally more susceptible to nucleophilic attack than the chlorine atom due to the high electronegativity of fluorine, which makes the attached carbon more electrophilic. However, the regioselectivity of the substitution can be influenced by the nature of the nucleophile and the reaction conditions.
While specific examples of nucleophilic aromatic substitution on this compound are not extensively detailed in the provided search results, the principles of SNAr on polyfluorinated aromatic compounds are well-established. For instance, studies on related compounds like hexafluorobenzene (B1203771) and pentafluoropyridine (B1199360) demonstrate that various nucleophiles, including amines and carbenes, can displace fluoride (B91410) ions. znaturforsch.com The introduction of cyano groups, which are strongly electron-withdrawing, can further activate the ring towards nucleophilic attack and direct the substitution to specific positions. znaturforsch.com
| Reactant Type | Nucleophile | General Product | Mechanism | Key Factors |
| Activated Aryl Halide | Dimethylamine | N,N-dimethylaniline derivative | Addition-Elimination (SNAr) | Presence of ortho/para electron-withdrawing groups |
| Perfluoroarene | Neutral Nucleophiles (e.g., amines, carbenes) | Substituted perfluoroarene | Addition-Elimination (SNAr) | Nucleophilicity of the attacking species |
| Polyfluorinated Benzonitrile | Various Nucleophiles | Substituted polyfluorinated benzonitrile | Addition-Elimination (SNAr) | Position of electron-withdrawing groups |
Advanced Spectroscopic and Structural Elucidation Studies of Sodium 3 Chloro 2,4 Difluorobenzoate
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Packing Analysis
Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the three-dimensional structure of crystalline and amorphous solids. It provides detailed information on local atomic environments, molecular conformation, and intermolecular packing arrangements. For Sodium 3-chloro-2,4-difluorobenzoate, ssNMR would be instrumental in defining the conformation of the benzoate (B1203000) ring and the coordination environment of the sodium cation.
While specific ssNMR data for this compound is not widely published, analysis of related sodium carboxylates and the parent acid provides a strong basis for expected spectral features. nih.govresearchgate.net The key nuclei for ssNMR analysis would be ¹³C, ¹⁹F, and ²³Na.
Expected Research Findings:
¹³C NMR: The most significant change from the solution-state NMR of the parent acid would be observed for the carboxylate carbon. Deprotonation and coordination to sodium typically induce a downfield shift for the carboxylate carbon signal (C-OONa) to around 170-180 ppm. researchgate.net The chemical shifts of the aromatic carbons would be influenced by the solid-state packing and the electronic effects of the chlorine and fluorine substituents.
¹⁹F NMR: The fluorine atoms at the C2 and C4 positions would yield distinct resonances, sensitive to their local environment and through-space interactions with neighboring molecules in the crystal lattice.
²³Na NMR: The sodium nucleus is a quadrupole, and its ssNMR spectrum provides direct insight into the local symmetry and coordination environment of the Na⁺ ion. The spectral line shape and position are highly sensitive to the number and type of coordinating oxygen atoms from the carboxylate groups.
The comparison of ssNMR spectra with data from X-ray crystallography would be crucial for a complete assignment of the resonances and a detailed understanding of the solid-state structure.
Table 1: Predicted ¹³C Solid-State NMR Chemical Shifts for this compound Data is estimated based on general values for sodium benzoates and substituted benzoic acids.
| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |
| Carboxylate (C-OONa) | 170 - 180 | Deprotonation and coordination to Na⁺ cause a downfield shift compared to the parent acid. |
| C1 (ipso-carboxyl) | 130 - 140 | |
| C2 (ipso-F) | 155 - 165 (JCF) | Subject to large C-F coupling. |
| C3 (ipso-Cl) | 130 - 140 | |
| C4 (ipso-F) | 155 - 165 (JCF) | Subject to large C-F coupling. |
| C5 | 110 - 120 (JCF) | |
| C6 | 125 - 135 (JCF) |
X-ray Crystallography for Precise Crystal Structure Determination and Polymorphism Investigation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal. wikipedia.org It provides accurate data on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the compound's physical and chemical properties.
Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in pharmaceutical salts like sodium benzoates. Different polymorphs can exhibit distinct physical properties. Investigating the crystallization conditions (e.g., solvent, temperature, pressure) of this compound would be necessary to identify and characterize potential polymorphic forms.
Table 2: Expected Crystallographic Parameters and Interactions Based on typical values for sodium carboxylates and related structures.
| Parameter | Expected Finding | Significance |
| Crystal System | Monoclinic or Orthorhombic | Common for organic salts. |
| Space Group | Centrosymmetric (e.g., P2₁/c) | Common for achiral molecules. |
| Na⁺ Coordination | 5- to 8-coordinate | Typically involves oxygen atoms from bridging or chelating carboxylate groups. |
| Intermolecular Interactions | Ion-dipole (Na⁺···O), Halogen bonding (C-Cl···O, C-F···O), π-π stacking | These interactions dictate the crystal packing and stability. |
High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Analysis and Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would confirm the molecular formula C₇H₂ClF₂NaO₂.
The analysis is typically performed on the benzoate anion (C₇H₂ClF₂O₂⁻) after electrospray ionization (ESI) in negative ion mode. Tandem mass spectrometry (MS/MS) experiments would then be used to fragment this ion and elucidate its structure.
Fragmentation Pathway Analysis:
The fragmentation of the 3-chloro-2,4-difluorobenzoate anion would likely proceed through characteristic pathways for halogenated aromatic carboxylates:
Decarboxylation: The most common initial fragmentation step is the loss of carbon dioxide (CO₂), resulting in a 3-chloro-2,4-difluorophenyl anion.
Halogen Loss: Subsequent fragmentation could involve the loss of a chlorine or fluorine radical or anion, although this is generally less favorable than decarboxylation.
Table 3: Predicted HRMS Data and Fragmentation for the 3-chloro-2,4-difluorobenzoate Anion
| Ion | Formula | Calculated m/z (Monoisotopic) | Fragmentation Pathway |
| [M-Na]⁻ | C₇H₂ClF₂O₂⁻ | 190.9693 | Parent Anion |
| [M-Na-CO₂]⁻ | C₆H₂ClF₂⁻ | 146.9785 | Loss of CO₂ |
| [M-Na-CO₂-Cl]⁻ | C₆H₂F₂⁻ | 112.0077 | Loss of CO₂ followed by loss of Cl radical |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. It is highly effective for identifying functional groups and probing intermolecular interactions. cdnsciencepub.com
The key spectral difference between 3-chloro-2,4-difluorobenzoic acid and its sodium salt is the state of the carboxylic acid group. 911metallurgist.com
3-chloro-2,4-difluorobenzoic acid: The IR spectrum would show a characteristic broad O-H stretching band (around 2500-3300 cm⁻¹) and a sharp C=O stretching band (around 1700-1730 cm⁻¹).
This compound: Upon deprotonation, the O-H band disappears. The C=O stretch is replaced by two distinct bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻). nih.govresearchgate.net The positions of these bands are sensitive to the coordination environment of the carboxylate group. researchgate.net
Additional bands in the spectra would correspond to C-H, C-C, C-F, and C-Cl stretching and bending vibrations of the substituted benzene (B151609) ring.
Table 4: Characteristic Vibrational Frequencies (Infrared & Raman) Wavenumber ranges are based on general data for sodium benzoates. researchgate.netresearchgate.net
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| Asymmetric COO⁻ Stretch (νₐₛ) | 1540 - 1620 | Strong intensity in IR. |
| Symmetric COO⁻ Stretch (νₛ) | 1390 - 1450 | Strong intensity in IR. |
| Aromatic Ring C=C Stretches | 1450 - 1600 | Multiple bands expected. |
| C-F Stretches | 1100 - 1300 | Strong intensity in IR. |
| C-Cl Stretch | 600 - 800 |
Microwave Spectroscopy for Gas-Phase Conformational Studies of the Parent Acid and its Hydrogen-Bonded Complexes
Microwave spectroscopy is a high-resolution technique used to study the rotational spectra of molecules in the gas phase. wikipedia.orgidc-online.com It provides extremely precise information about molecular geometry and structure. It is important to note that this technique is not applicable to ionic solids like this compound but is highly relevant for studying its volatile parent acid, 3-chloro-2,4-difluorobenzoic acid.
Studies on similar substituted benzoic acids have shown that they can exist in different conformations (conformers) in the gas phase, primarily differing by the orientation of the carboxylic acid group relative to the benzene ring. libretexts.org Microwave spectroscopy can distinguish between these conformers and determine their relative energies.
Table 5: Focus of Microwave Spectroscopy Studies on the Parent Acid
| Study Type | Information Obtained | Relevance |
| Monomer Spectroscopy | Precise rotational constants, molecular structure (bond lengths/angles), conformational analysis. | Provides the fundamental gas-phase geometry of the parent acid. |
| Dimer Spectroscopy | Structure of the hydrogen-bonded dimer, strength and nature of the hydrogen bonds. | Elucidates the primary intermolecular interaction that governs the solid-state structure. |
| Complex Spectroscopy (e.g., with water) | Geometry of solvation at the molecular level. | Models the initial steps of hydration. |
Computational Chemistry and Theoretical Investigations of Sodium 3 Chloro 2,4 Difluorobenzoate
Quantum Chemical Calculations (e.g., DFT, MP2) for Electronic Structure, Reactivity, and Acidity
Quantum chemical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are fundamental in elucidating the electronic properties of molecules. For 3-chloro-2,4-difluorobenzoate, these methods can accurately predict its geometry, charge distribution, and energetic properties, which are key to understanding its reactivity and acidity. DFT methods, in particular, offer a balance of computational cost and accuracy, making them suitable for studying halogenated aromatic systems. researchgate.net
The molecular electrostatic potential (MEP) surface is a critical tool for predicting noncovalent interactions. researchgate.netresearchgate.net It maps the electrostatic potential onto the electron density surface of a molecule, revealing regions that are electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic). researchgate.net
In halogenated compounds, a region of positive electrostatic potential, known as a sigma-hole (σ-hole), can exist on the halogen atom opposite to the covalent bond. nih.govrsc.org The strength of this σ-hole generally increases with the polarizability and decreases with the electronegativity of the halogen, following the trend I > Br > Cl > F. rsc.orgacs.org
For 3-chloro-2,4-difluorobenzoate, calculations would reveal distinct features:
Chlorine Atom: The chlorine atom at the C3 position is expected to possess a positive σ-hole. This positive region makes the chlorine atom a potential halogen bond (XB) donor, allowing it to engage in favorable electrostatic interactions with Lewis bases, such as the oxygen or nitrogen atoms of other molecules. rsc.org
Fluorine Atoms: Due to fluorine's high electronegativity and low polarizability, it typically does not exhibit a positive σ-hole. acs.org Instead, the electrostatic potential around the fluorine atoms at the C2 and C4 positions is predominantly negative. This makes them potential hydrogen bond acceptors or participants in other electrostatic interactions where they engage with positive centers. Some studies suggest that under specific circumstances, even fluorine atoms can participate in interactions analogous to halogen bonding, though these are not driven by a positive σ-hole. rsc.org
These interactions are highly directional and play a significant role in crystal packing and ligand-protein binding. The tunability of halogen bonds through substitution on the aromatic ring is a key aspect of their utility; electron-withdrawing groups, like the additional fluorine atoms on the ring, can enhance the magnitude of the σ-hole on the chlorine atom, strengthening its potential halogen bonds. researchgate.netrsc.org
| Atom | Position | Predicted σ-hole Potential | Primary Interaction Role | Potential Interaction Partners |
|---|---|---|---|---|
| Cl | C3 | Positive | Halogen Bond Donor | Lewis bases (e.g., C=O, -NH2, -OH groups) |
| F | C2 | Negative | Hydrogen Bond Acceptor | Lewis acids (e.g., H-N, H-O groups) |
| F | C4 | Negative | Hydrogen Bond Acceptor | Lewis acids (e.g., H-N, H-O groups) |
The presence of halogen substituents significantly alters the electronic landscape of the benzoic acid molecule, which in turn affects its acidity and reactivity. Chlorine and fluorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I effect).
Acidity: The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. The electron-withdrawing halogens on the aromatic ring of 3-chloro-2,4-difluorobenzoic acid pull electron density away from the carboxylate group. This dispersal of the negative charge stabilizes the anion, making the corresponding acid stronger (i.e., having a lower pKa) compared to unsubstituted benzoic acid. nih.gov DFT and MP2 calculations can accurately predict the gas-phase acidities and provide excellent correlations with experimental pKa values in solution. acs.org The stabilization of the benzoate (B1203000) anion by electron-withdrawing groups is a primary factor in this increased acidity. acs.org
| Compound | Substituent(s) | pKa | Effect on Acidity vs. Benzoic Acid |
|---|---|---|---|
| Benzoic Acid | None | 4.20 | Reference |
| 4-Fluorobenzoic Acid | 4-F | 4.14 | Slightly Stronger |
| 4-Chlorobenzoic Acid | 4-Cl | 3.98 | Stronger |
| 2,4-Dichlorobenzoic Acid | 2,4-di-Cl | 2.88 | Much Stronger |
| 3-Chloro-2,4-difluorobenzoic Acid | 3-Cl, 2,4-di-F | N/A (Predicted to be < 2.88) | Expected to be Very Strong |
Reactivity: The halogen substituents and the carboxyl group both influence the reactivity of the aromatic ring, particularly towards electrophilic aromatic substitution. The carboxyl group is a deactivating and meta-directing group. The halogen atoms are also deactivating due to their inductive effect but are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. The combined effect of these substituents makes the aromatic ring of 3-chloro-2,4-difluorobenzoic acid significantly less reactive towards electrophiles than benzene (B151609). Computational studies on the electronic structure can quantify this deactivation and predict the most likely sites for any potential substitution reactions. mdpi.com
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects
While quantum chemical calculations describe static molecular properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules, providing insights into conformational changes, solvation, and intermolecular interactions in different environments. nih.gov
The 3-chloro-2,4-difluorobenzoate anion has conformational flexibility primarily associated with the rotation around the C-COO⁻ bond. DFT calculations on similar ortho-substituted benzoic acids show that such substituents can create significant barriers to rotation, influencing the preferred orientation of the carboxyl group relative to the aromatic ring. nih.govresearchgate.net The ortho-fluorine atom in 3-chloro-2,4-difluorobenzoate would sterically and electrostatically influence the conformational landscape.
MD simulations can model how this conformational behavior changes in different solvents:
Aqueous Environment: In water, the sodium cation would dissociate, and the 3-chloro-2,4-difluorobenzoate anion would be solvated by water molecules. The polar water molecules would form strong hydrogen bonds with the carboxylate oxygen atoms. These strong solute-solvent interactions would likely prevent the formation of benzoate dimers. ucl.ac.uk The conformational dynamics would be governed by the interplay between intramolecular steric effects and the formation of a dynamic hydration shell around the anion.
Non-Aqueous Environments: In apolar, non-hydrogen-bonding solvents, benzoic acid derivatives are known to form hydrogen-bonded dimers. ucl.ac.uk For the benzoate salt, ion pairing with the sodium cation would be more significant. The solvation shell would be weaker, potentially allowing for different conformational preferences and greater interaction between the benzoate anions themselves, depending on the specific solvent properties.
Halogenated aromatic compounds are prevalent in medicinal chemistry, and understanding their interactions with protein targets is crucial for drug design. acs.org MD simulations, often combined with docking studies, are essential tools for modeling these ligand-protein interactions. nih.govru.nl
For 3-chloro-2,4-difluorobenzoate, modeling its interaction with a protein binding site would focus on several key features:
Halogen Bonding: The chlorine atom, with its positive σ-hole, can act as a halogen bond donor, forming a specific, directional interaction with electron-rich amino acid residues like the backbone carbonyl oxygen of glycine (B1666218) or the side chains of serine, threonine, or aspartate. nih.govru.nl
Fluorine Interactions: The electronegative fluorine atoms can act as hydrogen bond acceptors with suitable donor groups on the protein, such as the amide protons of the backbone or the side chains of asparagine and glutamine. nih.gov Fluorine's ability to modulate molecular properties also affects entropic contributions to binding, for instance, by displacing and reorganizing water networks within a binding site. nih.gov
Carboxylate Interactions: The negatively charged carboxylate group is a primary point of interaction, forming strong salt bridges with positively charged residues like arginine and lysine, or hydrogen bonds with other polar residues.
Accurate modeling of these interactions, particularly halogen bonds, in MD simulations requires specialized force fields (e.g., Drude polarizable or additive CHARMM force fields with specific parameters) that can correctly describe the anisotropic charge distribution around the halogen atom. nih.govsemanticscholar.org
| Functional Group of Ligand | Interaction Type | Potential Interacting Amino Acid Residues |
|---|---|---|
| Carboxylate (-COO⁻) | Salt Bridge / Hydrogen Bond | Arginine (Arg), Lysine (Lys), Histidine (His), Serine (Ser), Tyrosine (Tyr) |
| Chlorine (-Cl) | Halogen Bond | Backbone C=O groups, Serine (Ser), Threonine (Thr), Aspartate (Asp), Glutamate (Glu) |
| Fluorine (-F) | Hydrogen Bond / Dipolar | Backbone N-H groups, Asparagine (Asn), Glutamine (Gln) |
| Aromatic Ring | π-π Stacking / Hydrophobic | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Leucine (Leu), Valine (Val) |
Applications in Advanced Materials Science Leveraging Fluorinated Carboxylate Ligands
Design and Synthesis of Metal-Organic Frameworks (MOFs) with Fluorinated Benzoate (B1203000) Linkers
Fluorinated benzoate ligands, including derivatives like 3-chloro-2,4-difluorobenzoate, are valuable building blocks in the synthesis of Metal-Organic Frameworks (MOFs). researchgate.netnih.govrsc.org These porous crystalline materials, constructed from metal nodes and organic linkers, have gained significant attention for applications in gas storage and separation. researchgate.netrsc.org The incorporation of fluorine into the organic linker can precisely tune the framework's properties. researchgate.netcjsc.ac.cn
The presence of fluorine atoms on the benzoate linker significantly impacts the resulting MOF's structural characteristics. Fluorination alters the acidity and coordination ability of the carboxylate group, which can influence the synthesis and final structure of the material. cjsc.ac.cn Research on analogous zinc(II) MOFs has shown that fluorine atoms can have a structural regulation effect, enlarging the torsion angle of the carboxylate ligands and elevating the space group of the crystal structures. cjsc.ac.cncjsc.ac.cn
Table 1: Effects of Linker Fluorination on MOF Properties
| Property | Observation | Rationale |
|---|---|---|
| Crystal Structure | Can alter torsion angles and elevate the space group. cjsc.ac.cn | The high electronegativity of fluorine influences the electronic distribution and steric profile of the linker. cjsc.ac.cn |
| Thermal Stability | Generally decreases with an increasing degree of fluorination. acs.orgnih.govresearchgate.net | Fluoro substituents can weaken the C(phenyl)-carboxylate bond, facilitating easier decarboxylation upon heating. researchgate.net |
| Chemical Stability | Can enhance hydrolytic stability and resistance to moisture. rsc.org | Increased hydrophobicity imparted by fluorine atoms protects the framework from water vapor. rsc.orgmdpi.com |
| Solvent Affinity | Increases the release temperature of embedded solvent molecules like water. acs.orgnih.govresearchgate.net | Fluorine atoms can form stronger interactions with polar solvent molecules within the pores. researchgate.net |
A primary driver for using fluorinated linkers is to enhance the gas adsorption and separation capabilities of MOFs. researchgate.netrsc.org The fluorine atoms decorating the pores of the MOF create unique chemical environments that can improve both the capacity and selectivity for certain gases. cjsc.ac.cnrsc.org
The presence of polarized C-F bonds within the MOF channels has been shown to increase the affinity for molecules with a quadrupole moment, such as carbon dioxide (CO2). rsc.org This interaction leads to enhanced CO2 uptake. For instance, in a series of analogous zinc(II) MOFs, the CO2 uptake at 273 K increased from 23.21 cm³·g⁻¹ in the non-fluorinated version to 36.13 cm³·g⁻¹ in a tetrafluorinated analogue. cjsc.ac.cn Similarly, hydrogen (H2) uptake at 77 K more than doubled in the same series, from 24.33 cm³·g⁻¹ to 59.79 cm³·g⁻¹. cjsc.ac.cn
Fluorinated MOFs are particularly promising for separating CO2 from gas mixtures, such as flue gas. researchgate.netacs.org Their inherent hydrophobicity helps maintain performance in the presence of water vapor, a common challenge for traditional adsorbents. rsc.orgacs.org Furthermore, these materials are being developed into advanced membranes for challenging separations, including the simultaneous removal of H2S and CO2 from natural gas, where they exhibit excellent molecular sieving properties. researchgate.netkaust.edu.sa The tunable pore sizes and chemical functionality offered by linkers like 3-chloro-2,4-difluorobenzoate allow for the precise design of MOFs for specific and difficult gas separations, including the capture of potent fluorinated greenhouse gases. nih.govosti.gov
Table 2: Gas Adsorption Performance in Fluorinated vs. Non-Fluorinated MOFs
| Gas | Condition | Non-Fluorinated MOF (MAC-3) cjsc.ac.cn | Tetrafluorinated MOF (4F-MAC-3) cjsc.ac.cn | Percent Increase |
|---|---|---|---|---|
| CO₂ | 273 K | 23.21 cm³·g⁻¹ | 36.13 cm³·g⁻¹ | 55.7% |
| H₂ | 77 K | 24.33 cm³·g⁻¹ | 59.79 cm³·g⁻¹ | 145.7% |
Integration into Specialty Fluorinated Polymers and Coating Formulations
The unique properties imparted by the chloro-difluoro substitution pattern make benzoate derivatives valuable components in the synthesis of high-performance fluoropolymers and advanced coatings. mdpi.comsemanticscholar.org These materials are prized for their exceptional thermal stability, chemical inertness, and unique surface properties. rsc.org
Aromatic fluorinated compounds, including halogenated benzoic acids and their salts, can serve as key monomers or building blocks in the synthesis of specialty polymers. ambeed.com While specific polymerization schemes involving Sodium 3-chloro-2,4-difluorobenzoate are proprietary or less common, its structure is analogous to other fluorinated monomers used to create high-performance materials like fluorinated polyesters or polyamides. The presence of the carboxylate group allows it to be incorporated into polymer chains via condensation reactions. The fluorine and chlorine atoms on the aromatic ring are retained as side groups, imparting the desired fluoropolymer characteristics to the final material. mdpi.com The synthesis of such polymers often involves reacting the fluorinated carboxylic acid (or its derivative) with appropriate co-monomers to build the polymer backbone. mdpi.com
A hallmark of fluorinated materials is their extremely low surface energy. rsc.orgdtic.mil Incorporating monomers derived from this compound into a polymer matrix would be expected to significantly lower the surface energy of the resulting material. This is because the C-F bonds are highly polarized yet have low polarizability, minimizing intermolecular forces. dtic.mil Low surface energy directly translates to high hydrophobicity (water-repellency) and oleophobicity (oil-repellency). mdpi.comresearchgate.net
Coatings formulated with such fluoropolymers exhibit enhanced chemical resistance, as the strong C-F bonds are not easily broken by acids, bases, or organic solvents. mdpi.com This makes them ideal for creating protective, non-stick, and anti-fouling surfaces for a wide range of applications, from industrial equipment to advanced textiles. researchgate.netnih.gov The introduction of fluorocarbon chains into a polymer has been shown to increase the water contact angle, a direct measure of hydrophobicity, and improve corrosion resistance. mdpi.com
Supramolecular Assembly and Crystal Engineering with Halogenated Benzoate Salts
Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling intermolecular interactions. Halogenated organic molecules, such as this compound, are powerful tools in this field due to their ability to form predictable and directional non-covalent interactions, particularly halogen bonds. nih.govresearchgate.net
A halogen bond is an interaction where an electron-deficient region on a halogen atom (the σ-hole) is attracted to a Lewis base, such as the oxygen atom of a carboxylate group. mdpi.com The presence of both chlorine and fluorine on the 3-chloro-2,4-difluorobenzoate anion provides multiple potential sites for such interactions. These halogen bonds, along with other forces like hydrogen bonding and π-π stacking, can be used to guide the self-assembly of molecules into specific one-, two-, or three-dimensional supramolecular architectures. nih.govmdpi.com By carefully selecting the metal cation and crystallization conditions, it is possible to engineer crystalline materials with tailored network topologies and physical properties, such as optical or electronic behavior. This approach has been used to create complex, well-ordered structures on surfaces and in bulk crystals. nih.govacs.org
Environmental Fate, Biotransformation, and Ecotoxicological Research of Halogenated Benzoates
Environmental Persistence and Degradation Pathways of Halogenated Aromatic Compounds
Halogenated aromatic compounds, including Sodium 3-chloro-2,4-difluorobenzoate, are generally recognized for their stability and persistence in the environment. This resistance to degradation is largely attributed to the strength of the carbon-halogen bonds, particularly the carbon-fluorine bond, which is one of the strongest covalent bonds in organic chemistry.
Resistance to Environmental Degradation (Chemical, Biological, Photolytic Processes)
The recalcitrance of halogenated aromatic compounds to environmental degradation is a key area of environmental science. The number and position of halogen substituents on the aromatic ring play a crucial role in determining the compound's stability. Generally, an increase in the number of halogen atoms leads to greater resistance to microbial attack. The presence of multiple types of halogens, as in this compound, can further complicate degradation processes.
While specific photolytic degradation studies for this compound are not documented, it is known that aromatic compounds can undergo photodegradation. However, the efficiency of this process is highly dependent on environmental conditions and the specific chemical structure. Biological degradation is often the primary mechanism for the breakdown of these compounds, but it can be a slow process for highly halogenated molecules.
Specific Mechanisms of Oxidative Defluorination by Enzymes
The enzymatic cleavage of the carbon-fluorine bond is a critical step in the biodegradation of fluorinated aromatic compounds. This process, known as defluorination, can occur through oxidative mechanisms. Enzymes such as cytochrome P450 monooxygenases and dehaloperoxidases have been identified as capable of catalyzing the oxidative dehalogenation of aromatic compounds. These enzymes typically introduce hydroxyl groups onto the aromatic ring, which can lead to the destabilization of the carbon-halogen bond and the eventual release of the halide ion. However, the specific enzymatic pathways and efficiencies for the oxidative defluorination of a tri-halogenated compound like 3-chloro-2,4-difluorobenzoate have not been specifically elucidated.
Bioaccumulation and Biomagnification Potential within Aquatic and Terrestrial Food Chains
There is no specific data available in the scientific literature regarding the bioaccumulation and biomagnification potential of this compound. In general, the potential for a chemical to bioaccumulate is related to its lipophilicity (tendency to dissolve in fats and oils) and its resistance to metabolic degradation. Halogenated organic compounds are known for their potential to persist in living organisms and accumulate in fatty tissues, leading to biomagnification through the food chain. Without experimental data, any assessment of the bioaccumulation potential of this compound remains speculative.
Microbial Biotransformation and Reductive Dehalogenation Studies
The microbial breakdown of halogenated benzoates is a widely studied field, with both aerobic and anaerobic pathways identified for various compounds. Reductive dehalogenation, the removal of a halogen atom with the concurrent addition of electrons, is a key process in the anaerobic degradation of many chlorinated aromatic compounds.
Anaerobic and Aerobic Degradation of Fluorobenzoates by Microorganisms
Numerous bacterial strains have been identified that can degrade monochlorinated and monofluorinated benzoates under both aerobic and anaerobic conditions. Aerobic degradation often proceeds via dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage. Anaerobic degradation of chlorinated benzoates often involves an initial reductive dechlorination step. For fluorinated benzoates, the high strength of the C-F bond presents a significant challenge for microbial degradation. While some microorganisms have been shown to degrade monofluorobenzoates, the degradation of polyfluorinated and mixed-halogenated benzoates is less understood. There are currently no specific studies on the microbial degradation of this compound.
Enzymatic Pathways and Metabolite Identification in Biodegradation
The enzymatic pathways for the degradation of simpler halogenated benzoates, such as 3-chlorobenzoate (B1228886), have been characterized. These pathways often involve initial activation to a coenzyme A thioester, followed by dehalogenation or ring reduction. The subsequent metabolites are then channeled into central metabolic pathways. For example, the degradation of 3-chlorobenzoate can proceed through intermediates like 3-chlorocatechol (B1204754) or 4-chlorocatechol. However, without specific degradation studies for this compound, the specific enzymatic pathways and the identity of any resulting metabolites remain unknown.
Interactive Data Table: General Information on Halogenated Benzoate (B1203000) Degradation
| Feature | General Findings for Halogenated Benzoates | Specific Data for this compound |
| Persistence | Increases with the number and type of halogen substituents. C-F bond is particularly stable. | No specific data available. Expected to be persistent. |
| Primary Degradation | Microbial (aerobic and anaerobic pathways). | No specific studies found. |
| Key Aerobic Enzymes | Dioxygenases, Monooxygenases. | Not identified. |
| Key Anaerobic Process | Reductive dehalogenation. | Not studied. |
| Bioaccumulation | Potential exists for lipophilic and persistent compounds. | No data available. |
| Metabolites | Halogenated catechols are common intermediates for simpler compounds. | Not identified. |
Long-Range Environmental Transport and Global Distribution
Long-range environmental transport (LRET) is the process by which chemical substances travel far from their points of release, often across international boundaries, through media such as the atmosphere and oceans. eurochlor.org This phenomenon is a key concern for pollutants because it can lead to the contamination of remote environments, including polar regions, far from any direct industrial or agricultural sources. epa.gov
The potential for a chemical to undergo LRET is governed by a combination of its physicochemical properties, its mode of release, and environmental conditions. eurochlor.org Key factors include:
Persistence: The substance must resist degradation (e.g., from microbes, sunlight, or chemical reactions) for a sufficient time to allow for transport. A half-life in air greater than two days is one of the screening criteria for LRET potential under the Stockholm Convention. researchgate.net Halogenated organic compounds, a class that includes this compound, are known for their chemical stability and persistence in the environment. nih.gov
Volatility and Partitioning: For atmospheric transport, which is the most rapid pathway for global distribution, a chemical must be volatile enough to enter the gas phase but also capable of partitioning back to solid or liquid phases (e.g., aerosols, rain) to be deposited. unbc.ca This cycling between air, water, and soil can result in a "grasshopper effect," where the chemical undergoes repeated cycles of volatilization and deposition, facilitating its movement toward colder climates. As a sodium salt, this compound is expected to be water-soluble. Its potential for atmospheric transport would likely depend on the volatility of its corresponding acid form, 3-chloro-2,4-difluorobenzoic acid. iupac.org
Transport Media: While atmospheric transport is the fastest route, movement through ocean currents provides another significant pathway for water-soluble and persistent compounds. eurochlor.orgunbc.ca
Implications for Persistent Organic Pollutants (POPs) Frameworks and International Regulations (e.g., Stockholm Convention)
The Stockholm Convention on Persistent Organic Pollutants is a global treaty designed to protect human health and the environment from chemicals that are persistent, bioaccumulative, toxic, and prone to long-range environmental transport. iisd.org Substances that meet these criteria are designated as POPs and are targeted for elimination or restriction. epa.govwww.gov.uk
For a chemical to be considered for inclusion under the Stockholm Convention, it must be nominated by a Party and then undergo a rigorous scientific review process conducted by the Persistent Organic Pollutants Review Committee (POPRC). iisd.orgwikipedia.org The committee evaluates the substance against the screening criteria detailed in Annex D of the Convention. wikipedia.org
While this compound is not currently listed or, based on available information, under review by the Stockholm Convention, its chemical structure as a halogenated organic compound suggests a potential for it to meet some of the POPs criteria. nih.govfera.co.uk The assessment would involve evaluating the following characteristics.
Data Table: Stockholm Convention Annex D Screening Criteria for POPs
| Criterion | Description | Potential Relevance for this compound |
| Persistence | Evidence that the half-life of the chemical is greater than two months in water, six months in soil, or six months in sediment. researchgate.net | The carbon-fluorine and carbon-chlorine bonds in the molecule are strong, a characteristic common to many persistent halogenated organic compounds. This suggests a potential for resistance to environmental degradation. researchgate.net |
| Bioaccumulation | Evidence that the bio-concentration factor (BCF) or bio-accumulation factor (BAF) is greater than 5,000, or if not available, a log Kow greater than 5. researchgate.net | Data on the BCF or log Kow for this specific compound are not readily available. However, many halogenated aromatic compounds are lipophilic and tend to accumulate in the fatty tissues of living organisms. researchgate.netnih.gov |
| Potential for LRET | Monitoring data from remote locations or evidence from environmental fate properties (e.g., a half-life in air > 2 days) or models demonstrating potential for transport far from its sources. researchgate.netwikipedia.org | As discussed in Section 6.4, its potential for LRET is unknown but plausible based on the behavior of other halogenated organic compounds. This would be a critical factor in any POPs evaluation. |
| Adverse Effects | Evidence of adverse effects (toxicity or ecotoxicity) on human health or the environment that warrants global action. iisd.orgwikipedia.org | Halogenated organic compounds as a class are associated with a range of toxic effects. nih.govfera.co.uk Specific toxicological data for this compound would be required for a formal assessment. |
The widespread use of halogenated compounds in industrial and agricultural applications has led to global contamination and regulatory action against those found to be most hazardous. nih.gov Given the structural similarities to other regulated substances, if this compound were found to be produced in significant quantities and detected widely in the environment, it could become a candidate for evaluation under the Stockholm Convention or other national and regional chemical regulations.
Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices
Gas Chromatography-Mass Spectrometry (GC-MS) and GC-Electron Capture Detection (ECD) for Halogenated Organics
Gas chromatography-based methods are well-suited for the analysis of volatile and semi-volatile organic compounds. For a non-volatile compound like sodium 3-chloro-2,4-difluorobenzoate, derivatization is a mandatory step to increase its volatility and thermal stability for GC analysis. ekb.egscience.gov
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification and quantification of the analyte. The mass spectrometer provides structural information, enhancing the confidence in analyte identification. For halogenated compounds, GC coupled with an Electron Capture Detector (ECD) offers high sensitivity. gcms.cz The ECD is particularly responsive to electronegative atoms like chlorine and fluorine, making it an excellent choice for trace-level analysis of halogenated organics. gcms.czdavidsonanalytical.co.uk
Table 1: Comparison of GC-MS and GC-ECD for Halogenated Compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Electron Capture Detection (GC-ECD) |
| Principle | Separates compounds based on volatility and polarity, detects by mass-to-charge ratio. | Separates compounds based on volatility and polarity, detects by electron capture. |
| Selectivity | Highly selective based on mass fragmentation patterns. | Highly selective for electronegative compounds (e.g., halogens). gcms.cz |
| Sensitivity | Good sensitivity, dependent on ionization efficiency. | Excellent sensitivity for halogenated compounds, often in the picogram range. gcms.cz |
| Identification | Provides structural information for confident identification. | Identification based on retention time, confirmation with a second column is recommended. gcms.cz |
| Derivatization | Required for non-volatile analytes like this compound. ekb.eg | Required for non-volatile analytes to enhance volatility and detector response. ekb.eg |
The analysis of this compound in complex matrices such as soil, water, or biological tissues requires meticulous sample preparation to isolate the analyte from interfering substances and to concentrate it to detectable levels.
Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction and preconcentration of organic pollutants from aqueous samples. For acidic compounds like 3-chloro-2,4-difluorobenzoic acid, the choice of sorbent and pH of the sample are critical. A common approach involves acidifying the sample to ensure the analyte is in its protonated form, followed by extraction onto a polymeric or modified silica (B1680970) sorbent. The analyte is then eluted with a small volume of an organic solvent. researchgate.net Optimization of parameters such as sorbent type, sample pH, flow rate, and elution solvent is crucial for achieving high recovery. shimadzu.com For instance, in the analysis of other fluorobenzoic acids, hydrophilic-lipophilic-balanced (HLB) reversed-phase cartridges have demonstrated high extraction efficiencies. damascusuniversity.edu.sy
Liquid-Liquid Extraction (LLE): LLE is a traditional yet effective method for extracting analytes from aqueous matrices into an immiscible organic solvent. For this compound, the aqueous sample would first be acidified to convert the salt to its less polar carboxylic acid form, facilitating its transfer into an organic solvent like diethyl ether or ethyl acetate. nih.gov The efficiency of the extraction depends on the partition coefficient of the analyte between the two phases, the solvent-to-sample ratio, and the number of extractions performed.
Derivatization: As this compound is a salt of a carboxylic acid, it is non-volatile and requires derivatization to be analyzed by GC. ekb.egscience.gov Common derivatization strategies for carboxylic acids include esterification to form more volatile methyl or other alkyl esters. research-solution.com Reagents such as diazomethane, or alcohols like methanol (B129727) in the presence of a catalyst (e.g., BF3), are frequently used. damascusuniversity.edu.syresearch-solution.com Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be employed to create trimethylsilyl (B98337) esters. The choice of derivatization reagent and reaction conditions must be optimized to ensure complete conversion and avoid the formation of byproducts. research-solution.com
The separation of positional isomers of halogenated benzoic acids can be challenging due to their similar physicochemical properties. The choice of the gas chromatographic column is critical for achieving the desired resolution. Capillary columns with different stationary phase polarities are often employed. For instance, a non-polar column like a DB-5 (5% phenyl-methylpolysiloxane) might be used for initial screening, while a more polar column could be used for confirmation or for separating closely eluting isomers.
In a study on the separation of chlorobenzoic acid isomers, a series-coupled (tandem) arrangement of two different columns (DB-5 and DB-200) was used to enhance separation. researchgate.net The optimization of the GC oven temperature program is also a key factor in achieving baseline separation of isomers. A slow temperature ramp can improve the resolution of closely related compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis of Polar Derivatives
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of polar and non-volatile compounds in complex matrices, and it often does not require derivatization. nih.govnih.gov This makes it particularly suitable for the direct analysis of this compound. The compound would be analyzed as the 3-chloro-2,4-difluorobenzoate anion in the negative ion mode.
The LC system separates the analyte from other components in the sample extract. Reversed-phase chromatography using a C18 column is a common approach for separating acidic compounds. ekb.eg The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid or ammonium (B1175870) formate (B1220265) to control the pH and improve ionization. nih.gov Ultra-high-performance liquid chromatography (UHPLC) can provide faster analysis times and better resolution compared to conventional HPLC. nih.gov
The tandem mass spectrometer (MS/MS) provides high selectivity and sensitivity through multiple reaction monitoring (MRM). shimadzu.comlcms.cz In MRM mode, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This high specificity minimizes matrix interferences and allows for low detection limits.
Table 2: Hypothetical LC-MS/MS Parameters for 3-chloro-2,4-difluorobenzoate Analysis
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 192.9 (for the acid form C₇H₂ClF₂O₂⁻) |
| Product Ions (m/z) | Hypothetical fragments could include [M-H-CO₂]⁻ (148.9) and others resulting from the loss of Cl or F. Specific transitions would need to be determined experimentally. |
| Collision Energy | To be optimized for each transition. |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile. |
Electrochemical Sensing and Biosensor Development for Environmental Monitoring
Electrochemical sensors and biosensors offer promising alternatives to traditional chromatographic methods for the rapid, cost-effective, and on-site monitoring of environmental pollutants. mdpi.com While specific sensors for this compound are not widely reported, the principles used for detecting other halogenated aromatic compounds can be applied. nih.govresearchgate.net
Enzyme-based biosensors utilize the high specificity of an enzyme's catalytic reaction to detect a target analyte. researchgate.net For halogenated aromatic compounds, enzymes such as dehalogenases or oxidoreductases can be employed. nih.gov The enzymatic reaction can produce a measurable signal, such as a change in pH, oxygen consumption, or the generation of an electroactive product, which can be detected by a transducer. nih.gov
An example of an enzyme-based sensor for halogenated compounds involves the immobilization of a haloalkane dehalogenase on an electrode. The enzymatic dehalogenation reaction releases halide ions, which can be detected potentiometrically or amperometrically. nih.gov Another approach is to use enzymes whose activity is inhibited by the target pollutant. The degree of inhibition can be correlated to the concentration of the analyte. researchgate.net
Whole-cell biosensors utilize living microorganisms that have been genetically engineered to produce a detectable signal, such as light (bioluminescence) or fluorescence, in the presence of a specific chemical or class of chemicals. nih.gov For the detection of aromatic and chlorinated hydrocarbons, bacterial strains containing reporter genes fused to promoter sequences that are activated by these pollutants have been developed. nih.govnih.gov Such biosensors can provide information on the bioavailability and potential toxicity of the contaminants in a sample. nih.gov While a specific whole-cell biosensor for 3-chloro-2,4-difluorobenzoate has not been described, the development of such a sensor is feasible by identifying or engineering a microorganism with a metabolic pathway that is induced by this compound.
Aptamer-based biosensors (aptasensors) employ aptamers, which are single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity and selectivity. mdpi.com The binding of the aptamer to the target can induce a conformational change that is converted into a detectable signal, often optical (e.g., fluorescence) or electrochemical. encyclopedia.pubresearchgate.net Aptamers can be selected for a wide range of small molecules, including aromatic compounds. nih.gov The development of an aptasensor for this compound would involve the in vitro selection of an aptamer that specifically binds to the molecule. This aptamer could then be integrated into a sensor platform for its detection. mdpi.com
Principles of Transduction and Limits of Detection in Biosensing
The detection and quantification of specific chemical compounds in complex matrices using biosensors rely on the precise conversion of a biological recognition event into a measurable signal. This process, known as signal transduction, is a critical component of biosensor design and performance. The choice of transduction mechanism significantly influences the sensor's sensitivity, selectivity, and limit of detection (LOD). For a compound like this compound, various transduction principles can be theoretically applied, each with its own set of advantages and challenges. This section explores the fundamental principles of electrochemical, optical, and piezoelectric transduction and discusses the potential limits of detection for this compound based on data from analogous compounds.
Electrochemical Transduction
Electrochemical biosensors operate by converting a biological interaction into an electrical signal. deakin.edu.aunih.gov This transduction is typically achieved by measuring changes in electrical properties such as current, potential, or impedance. nih.gov For the detection of this compound, a biorecognition element, such as an enzyme or an antibody, would be immobilized on an electrode surface. The interaction of the target analyte with this biorecognition element would then lead to a change in the electrochemical properties of the electrode-solution interface. nih.gov
The primary advantages of electrochemical biosensors include their potential for high sensitivity, rapid response times, cost-effectiveness, and miniaturization. deakin.edu.aumdpi.com They can be categorized into several types based on the electrical parameter being measured:
Amperometric sensors measure the current produced from the oxidation or reduction of an electroactive species involved in the biorecognition event.
Potentiometric sensors measure the change in the electrical potential at an electrode surface, which can be related to the concentration of the target analyte.
Conductometric sensors measure the change in the electrical conductivity of the medium resulting from the biochemical reaction.
Impedimetric sensors measure the change in the electrical impedance of the electrode interface upon binding of the target analyte.
| Transduction Method | Principle | Potential Advantages for this compound Detection |
| Amperometric | Measures current from redox reactions. | High sensitivity and rapid response. |
| Potentiometric | Measures potential changes at the electrode. | Simple instrumentation. |
| Impedimetric | Measures changes in electrical impedance. | Label-free detection is possible. |
Optical Transduction
Optical biosensors utilize light to detect the interaction between the biorecognition element and the target analyte. nih.govnih.gov Changes in optical properties, such as absorbance, fluorescence, or refractive index, are measured and correlated with the concentration of the analyte. nih.gov These sensors offer high sensitivity and are often amenable to label-free detection formats. nih.gov
Several optical transduction techniques could be employed for the detection of this compound:
Fluorescence-based biosensors are a widely used category of optical sensors due to their high sensitivity. researchgate.net In a typical assay, a fluorophore is used as a label. The binding of the target analyte to the biorecognition element can cause a change in the fluorescence signal, either through quenching or enhancement. researchgate.net Genetically encoded fluorescence protein biosensors have also been developed, where the binding of a ligand induces a conformational change in a protein, altering its fluorescent properties. mdpi.com
Surface Plasmon Resonance (SPR) is a label-free optical technique that detects changes in the refractive index at the surface of a metal film (typically gold). researchgate.net When the target analyte binds to the biorecognition molecules immobilized on the sensor surface, it alters the local refractive index, causing a measurable shift in the SPR angle. The LODs for SPR-based sensors for detecting small molecules can vary widely depending on the affinity of the interaction and the surface chemistry. researchgate.net
Surface-Enhanced Raman Spectroscopy (SERS) is another powerful label-free technique that can provide detailed molecular information. nih.gov It relies on the enhancement of the Raman scattering signal of molecules adsorbed on or near nanostructured metal surfaces.
The limits of detection for optical biosensors are highly dependent on the specific technique and the nature of the analyte. For instance, fluorescence-based sensors can achieve very low LODs, often in the picomolar range. researchgate.net SPR sensors have demonstrated detection limits for perfluorinated compounds, which are structurally related to the target analyte, in the range of 0.13 µg/L to 5 mg/L. researchgate.net
| Transduction Method | Principle | Potential Advantages for this compound Detection |
| Fluorescence | Measures changes in fluorescence intensity or lifetime. | High sensitivity and specificity. |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface. | Real-time and label-free detection. |
| Surface-Enhanced Raman Spectroscopy (SERS) | Measures enhanced Raman scattering of molecules. | Provides molecular fingerprint information. |
Piezoelectric Transduction
Piezoelectric biosensors are mass-sensitive devices that operate on the principle of the piezoelectric effect, where a mechanical stress induces an electrical voltage in certain crystals, and vice versa. nih.gov The most common type is the quartz crystal microbalance (QCM), which consists of a thin quartz crystal that oscillates at a specific resonant frequency. mdpi.com
When the biorecognition element immobilized on the crystal surface binds to the target analyte, the total mass on the crystal increases. This change in mass leads to a decrease in the resonant frequency of the crystal, which can be measured with high precision. nih.gov Piezoelectric biosensors offer the advantage of being label-free and capable of real-time monitoring of binding events. nih.govmdpi.com
The sensitivity of a piezoelectric biosensor is directly related to the fundamental resonant frequency of the crystal; higher frequencies result in greater sensitivity. nih.gov While specific applications for this compound are not documented, piezoelectric sensors have been utilized for the detection of a wide range of analytes, including proteins, nucleic acids, viruses, bacteria, and small molecules like drugs and pesticides. nih.gov The detection of halide ions has also been explored using piezoelectric crystals. mdpi.comdtic.mil For small molecules, achieving low limits of detection can be challenging due to the small mass change upon binding. However, advancements in materials and surface chemistry continue to improve the performance of these sensors. For instance, a piezoelectric biosensor for prostate-specific antigen reported a limit of detection of 1.9 ng/mL. mdpi.com
| Transduction Method | Principle | Potential Advantages for this compound Detection |
| Quartz Crystal Microbalance (QCM) | Measures changes in mass on a crystal surface. | Label-free and real-time detection. |
Electrochemical Behavior and Potential Applications
Voltammetric Studies and Mechanistic Insights into Aromatic Carboxylic Acid Reduction
Voltammetric techniques, particularly cyclic voltammetry, are powerful tools for investigating the redox processes of aromatic compounds. ajchem-a.comossila.com For halogenated aromatic carboxylic acids like Sodium 3-chloro-2,4-difluorobenzoate, the electrochemical reduction is a complex process primarily involving the cleavage of carbon-halogen bonds. provectusenvironmental.comrsc.org
The reduction mechanism for such compounds typically begins with the transfer of an electron to the aromatic ring, forming an anion radical. researchgate.net The stability of this intermediate is influenced by the electron-withdrawing nature of the carboxyl group and the halogen atoms. Following its formation, the anion radical can undergo further reactions, most notably the cleavage of a carbon-halogen (C-X) bond. provectusenvironmental.com Generally, the ease of reduction for carbon-halogen bonds follows the order C-I > C-Br > C-Cl > C-F, suggesting that the carbon-chlorine bond in this compound would be more susceptible to reductive cleavage than the carbon-fluorine bonds.
Studies on various fluoro-, chloro-, and bromobenzoic acids confirm that the process involves the electrochemical scission of the C-X bond. uab.cat The specific potential at which this reduction occurs depends on the type of halogen, its position on the ring, and the electrode material. The process can be described as a stepwise or concerted reaction where an electron is injected from the cathode into the molecule, leading to the fragmentation of the C-X bond and the eventual replacement of the halogen with a hydrogen atom from the solvent or electrolyte. provectusenvironmental.com
Table 1: General Reduction Potentials for Related Halogenated Aromatic Compounds Note: This table provides illustrative data for related compounds to indicate general trends, as specific data for this compound is not readily available in the literature.
| Compound Type | Typical Reduction Potential Range (vs. SCE) | Primary Reduction Mechanism |
| Chlorobenzoic Acids | -1.5 to -2.0 V | Cleavage of C-Cl bond |
| Fluorobenzoic Acids | > -2.0 V | Cleavage of C-F bond (less favorable) |
| Benzoic Acid | > -2.2 V | Reduction of carboxylic acid or aromatic ring |
This interactive table is based on generalized data from voltammetric studies of halogenated aromatic acids.
Adsorption Phenomena and Self-Assembly at Electrode-Solution Interfaces
The interaction of this compound with electrode surfaces is critical to its electrochemical behavior and applications. Like other benzoates, the molecule can adsorb onto a metal surface through two main centers: the aromatic π-system and the oxygen atoms of the carboxylate group. ua.es The orientation and strength of this adsorption are dependent on factors such as the electrode material, the applied potential, and the charge density at the surface. researchgate.net
At positively charged surfaces, benzoate (B1203000) and its derivatives tend to adsorb strongly, forming a densely packed monolayer. researchgate.net In this state, the molecules often adopt a vertical orientation, with the carboxylate group binding to the metal surface. ua.esresearchgate.net Conversely, at negatively charged surfaces, adsorption is weaker, and the molecule may assume a flat orientation, interacting with the surface via its π-electrons. researchgate.net
The presence of halogen atoms (Cl and F) on the aromatic ring can significantly influence adsorption. These electronegative atoms can alter the electronic distribution of the ring and participate in interactions with the electrode surface, potentially enhancing the stability and order of the adsorbed layer. mdpi.com This ability to form organized, self-assembled layers is fundamental to the compound's potential use as a corrosion inhibitor and an electrolyte additive.
Investigation of this compound as a Component in Electrolyte Systems
Halogenated organic molecules are being investigated as functional additives in electrolyte systems for advanced batteries, such as lithium-ion and Li-CO2 batteries. nih.gov These additives can play a crucial role in forming a stable and effective solid electrolyte interphase (SEI) on the surface of the anode. A robust SEI is essential for preventing electrolyte decomposition and ensuring long-term cycling stability.
The reduction of a halogenated compound like this compound at the anode surface during the initial charging cycles could contribute to the formation of a protective SEI layer containing lithium halides (LiCl, LiF). Organic halogen compounds are known to facilitate the development of a stable SEI on lithium metal anodes. nih.gov Furthermore, compounds like sodium benzoate have been used in aqueous flow batteries as buffering agents and metal plating enhancers, suggesting a potential secondary role for this molecule in certain electrolyte formulations. google.com
While most modern lithium-ion batteries utilize halogen-containing salts like LiPF6, there is also a research trend toward developing halogen-free electrolytes for environmental reasons. arxiv.orgsciencedaily.com However, the targeted use of halogenated organic additives remains a key strategy for improving battery performance, particularly for protecting reactive metal anodes. nih.gov The specific combination of chlorine and fluorine in this compound could offer tailored decomposition pathways for building a multi-component, resilient SEI.
Assessment of Corrosion Inhibition Properties by Halogenated Aromatic Carboxylic Acids
Aromatic carboxylic acids are recognized as effective corrosion inhibitors for various metals and alloys, including aluminum and steel, in both acidic and alkaline environments. researchgate.netpeacta.orgresearchgate.net Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.gov This adsorption blocks the active sites for both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions, making them mixed-type inhibitors. researchgate.netacs.org
The efficiency of these inhibitors is closely linked to their molecular structure, including the electronic properties of the aromatic ring and the nature of the substituent groups. peacta.org The presence of halogen atoms can enhance the inhibition efficiency. This is attributed to the high electron density of halogens, which can improve the molecule's adsorption onto the metal surface. mdpi.com Furthermore, adsorbed halide ions on the metal surface can create a synergistic effect, facilitating the subsequent adsorption of the organic inhibitor molecule. mdpi.com
The adsorption process of these inhibitors on a metal surface often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer. researchgate.netmdpi.com The strength and spontaneity of this adsorption can be quantified by thermodynamic parameters like the standard free energy of adsorption (ΔG°ads). researchgate.netresearchgate.net
Table 2: Representative Electrochemical Data for Aromatic Carboxylic Acid Corrosion Inhibitors Note: This table presents typical data obtained from potentiodynamic polarization studies of related inhibitors to illustrate how their performance is quantified.
| Inhibitor Example | Concentration (mM) | Corrosion Current Density (Icorr, µA/cm²) | Inhibition Efficiency (IE%) | Adsorption Model |
| Benzoic Acid | 5 | 50.2 | 85% | Langmuir |
| 3-Bromobenzoic Acid | 5 | 25.8 | 92% | Langmuir |
| 4-Hydroxybenzoic Acid | 5 | 41.5 | 88% | Langmuir |
This interactive table is based on representative findings from studies on aromatic carboxylic acids as corrosion inhibitors. researchgate.netpeacta.org
The combination of a carboxylate anchoring group, a protective aromatic ring, and electron-rich halogen atoms makes this compound a promising candidate for corrosion inhibition applications.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Sodium 3-chloro-2,4-difluorobenzoate, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves halogenation and carboxylation steps. For example, chlorination of 2,4-difluorobenzoic acid derivatives using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions (60–80°C) can yield the corresponding acyl chloride intermediate. Subsequent neutralization with sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) in aqueous/organic biphasic systems (e.g., water/dichloromethane) produces the sodium salt. Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of acid to chlorinating agent), temperature (avoiding side reactions above 90°C), and purification via recrystallization from ethanol/water mixtures .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are they interpreted?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR is critical for identifying fluorine substituents (δ ≈ -110 to -150 ppm for aromatic fluorines), while ¹H NMR reveals coupling patterns between aromatic protons and adjacent fluorine atoms (e.g., J₃-F ≈ 8–12 Hz).
- FT-IR : Key peaks include C=O stretching (~1600 cm⁻¹), C-F stretches (1100–1250 cm⁻¹), and symmetric/asymmetric COO⁻ vibrations (~1400 cm⁻¹ and ~1550 cm⁻¹).
- Mass Spectrometry (ESI-MS) : The molecular ion [M-Na]⁻ at m/z 208.5 (calculated for C₇H₂ClF₂O₂⁻) confirms the structure.
Cross-referencing with X-ray crystallography (if single crystals are obtained) provides definitive confirmation of regiochemistry .
Advanced Research Questions
Q. How can researchers resolve discrepancies in toxicity data when using different curve-fitting models for this compound?
- Methodological Answer : Toxicity assays (e.g., EC₅₀ determination) often use sigmoidal models like the 4-parameter logistic (4PL) or 5-parameter logistic (5PL-1P) functions. For asymmetrical dose-response data (e.g., Hill slope ≠ 1), the 5PL-1P model, which includes an asymmetry parameter (s), improves accuracy. For example, in a study on 3-chloro-2,4-pentanedione, the 5PL-1P model reduced residuals (r² = 0.9993 vs. 0.9899 for 4PL) and corrected EC₅₀ estimates by 7% . Researchers should compare Akaike Information Criterion (AIC) values to select the best-fit model and validate with bootstrap resampling.
Q. What methodological considerations are critical when designing studies to assess the environmental impact of this compound?
- Methodological Answer :
- Sample Collection : Use 24-hour urine analysis for precise excretion profiling in aquatic toxicity studies, as shorter collections (e.g., 8-hour) may introduce variability despite high correlations (r > 0.8) with 24-hour data .
- Degradation Studies : Employ LC-MS/MS to track hydrolytic degradation products (e.g., free benzoic acid derivatives) under varying pH (4–10) and UV light exposure.
- Waste Handling : Follow protocols for halogenated waste, including neutralization with calcium hydroxide (Ca(OH)₂) and incineration at > 850°C to prevent dioxin formation .
Q. How does the electronic effect of substituents on the benzoate ring influence the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : The electron-withdrawing effects of Cl and F substituents activate the carbonyl group toward nucleophilic attack. Hammett σ constants (σₘ for Cl = +0.37, σₚ for F = +0.06) predict enhanced electrophilicity at the carbonyl carbon. For example, in esterification reactions, the sodium salt reacts with alkyl halides (e.g., ethyl iodide) in DMF at 50°C, achieving 85% yield. Computational studies (DFT) using Gaussian software can map electrostatic potential surfaces to identify reactive sites .
Data Analysis and Contradiction Management
Q. How should researchers address inconsistencies in purity assessments between suppliers for this compound?
- Methodological Answer :
- Cross-Validation : Compare HPLC (UV detection at 254 nm) and ion chromatography (for halide impurities) results. For example, a batch labeled >97% purity (HPLC) may show 2.3% chloride via ion chromatography, indicating incomplete neutralization.
- Supplier Audits : Request third-party certificates of analysis (CoA) with detailed impurity profiles, including residual solvents (e.g., dioxane) quantified via GC-MS .
Q. What strategies mitigate bias in sodium quantification methods for this compound in biological matrices?
- Methodological Answer : Flame photometry and ICP-MS are standard, but matrix effects (e.g., plasma proteins) require correction. Use isotope dilution (e.g., ²³Na spiking) or standard addition curves. For urine samples, pre-treatment with Chelex-100 resin removes interfering divalent cations (Ca²⁺, Mg²⁺) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
